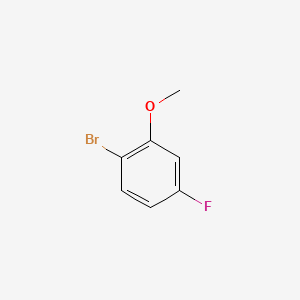

2-Bromo-5-fluoroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYXKRGMSUHYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426943 | |

| Record name | 2-Bromo-5-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-88-4 | |

| Record name | 2-Bromo-5-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-fluoroanisole: Properties, Synthesis, and Applications

Introduction

2-Bromo-5-fluoroanisole (CAS No. 450-88-4) is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research and development.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts a versatile reactivity profile, making it a valuable building block in modern organic synthesis.[2] The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules, a desirable trait in drug discovery.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on practical, field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 450-88-4 | [4] |

| Molecular Formula | C₇H₆BrFO | [4] |

| Molecular Weight | 205.02 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 143-145 °C at 760 mmHg | [4] |

| Density | ~1.5983 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | ~1.542 | [4] |

| Purity (typical) | ≥97% (GC) | [5] |

Spectroscopic Data (Representative)

Spectroscopic data is critical for the identification and characterization of this compound. Below are typical spectral characteristics.

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group would appear as a singlet around δ 3.8-3.9 ppm. The aromatic protons would be expected in the range of δ 6.7-7.4 ppm, with coupling constants reflecting their ortho, meta, and para relationships, as well as coupling to the fluorine atom.[2][3]

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the fluorine will exhibit a large C-F coupling constant. The carbon attached to the bromine will also be identifiable. The methoxy carbon signal would be expected around δ 56 ppm. The aromatic carbons would appear in the region of δ 110-160 ppm.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key peaks would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the methyl group (~2850-2950 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), and C-O stretching of the anisole group (~1020-1250 cm⁻¹). The C-Br and C-F stretching vibrations would appear in the fingerprint region.[8][9][10][11][12]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[13] Fragmentation patterns would likely involve the loss of a methyl radical (M-15), a methoxy radical (M-31), or the bromine atom (M-79/81).[14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for its purity and potential impurities. A plausible synthetic route starting from the readily available 2-bromo-5-fluoroaniline is outlined below. This two-step process involves a diazotization reaction followed by a substitution with a methoxy group.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Diazotization of 2-Bromo-5-fluoroaniline [15][16]

-

To a stirred solution of 2-bromo-5-fluoroaniline (1.0 eq) in a suitable aqueous acid (e.g., 2 M H₂SO₄) at 0-5 °C (ice-salt bath), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting aniline using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Conversion to this compound

-

In a separate flask, heat methanol to reflux.

-

Carefully and slowly add the cold diazonium salt solution to the refluxing methanol. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

Cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound.[17][18]

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid [19][20]

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[1][21][22][23]

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline [24]

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add this compound (1.0 eq) and aniline (1.2 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Grignard Reagent Formation

This compound can be converted to its corresponding Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds with a wide range of electrophiles.[25][26][27]

Caption: Formation and reaction of the Grignard reagent.

Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde [28][29]

-

Ensure all glassware is flame-dried and under an inert atmosphere.

-

Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A crystal of iodine can be added to activate the magnesium.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the anisole solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a cloudy appearance).

-

Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution in an ice bath and add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 eq) in the same anhydrous solvent dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting alcohol by column chromatography.

Conclusion

This compound is a strategically important building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, provides chemists with reliable and versatile methods for the construction of complex molecules. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new pharmaceuticals and agrochemicals.

References

- Benchchem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoroaniline synthesis.

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.

- ChemicalBook. (n.d.). 2-Bromo-4-fluoroaniline synthesis.

- PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.

- Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- Cambridge University Press. (n.d.). Grignard Reaction.

- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- Benchchem. (2025). Application Notes and Protocols: Synthesis of 4-Bromo-2-fluoroaniline from 2-fluoroaniline.

- ChemicalBook. (n.d.). 2-Bromo-5-fluorotoluene(452-63-1) 1H NMR spectrum.

- The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline synthesis.

- Benchchem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 2-Bromo-5-(bromomethyl)pyridine.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Rose-Hulman Institute of Technology. (n.d.). Grignard Reaction.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using....

- Science.gov. (n.d.). grignard reagent formation: Topics by Science.gov.

- ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds | Download Scientific Diagram.

- YouTube. (2015). Mass Spectrometry Fragmentation Part 1.

- Quora. (2018). Why does Grignard's reagent behave as an electrophile as well as a nucleophile?.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.

- ChemicalBook. (n.d.). 2-Bromoanisole(578-57-4) 13C NMR spectrum.

- Benchchem. (2025). Mass Spectrometry Fragmentation Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide.

- Sigma-Aldrich. (n.d.). This compound 99 450-88-4.

- Journal of Organic Chemistry. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

- ResearchGate. (2025). Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene.

- Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- Thermo Fisher Scientific. (n.d.). This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

- MDPI. (n.d.). Exploring Flow Procedures for Diazonium Formation.

- Maricopa Open Digital Press. (n.d.). Table of Characteristic IR Absorptions.

- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Iowa State University. (n.d.). NMR Coupling Constants.

- UCLA. (n.d.). IR Chart.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. 2-Bromo-5-fluorotoluene(452-63-1) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2-溴-5-氟苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. H26325.06 [thermofisher.com]

- 6. 2-Bromoanisole(578-57-4) 13C NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Diazotisation [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. rose-hulman.edu [rose-hulman.edu]

- 20. rsc.org [rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. rsc.org [rsc.org]

- 25. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 26. web.mnstate.edu [web.mnstate.edu]

- 27. quora.com [quora.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. grignard reagent formation: Topics by Science.gov [science.gov]

An In-Depth Technical Guide to 2-Bromo-5-fluoroanisole (CAS 450-88-4): A Strategic Building Block in Modern Synthesis

Abstract

2-Bromo-5-fluoroanisole, also known as 1-Bromo-4-fluoro-2-methoxybenzene (CAS No. 450-88-4), is a highly versatile and strategically important chemical intermediate. Its unique trifunctionalized aromatic structure, featuring bromine, fluorine, and methoxy groups, offers a powerful platform for constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a plausible synthetic route, comprehensive spectroscopic analysis, and critical reactivity patterns. We will explore its application in cornerstone reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, supported by detailed, field-tested protocols and mechanistic diagrams. Furthermore, this document highlights its role as a key building block in the synthesis of advanced pharmaceutical agents, underscoring its value in modern medicinal chemistry.

Introduction: The Strategic Value of Trifunctionalization

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the efficiency of a synthetic campaign often hinges on the selection of starting materials. This compound is a prime example of a building block that offers exceptional synthetic utility.[1][2] The molecule's value is derived from the orthogonal reactivity of its three key functional groups:

-

The Bromine Atom: Positioned at C1, the bromine atom serves as a primary handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile and predictable formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of biaryl and arylamine scaffolds common in many drug candidates.[3]

-

The Fluorine Atom: Located at C4, the fluorine atom significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can modulate the reactivity of the bromine atom and impart unique physicochemical properties to the final molecule. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1]

-

The Methoxy Group: The methoxy group at C2 is a strong ortho-, para-directing group that can influence the regioselectivity of further electrophilic aromatic substitutions. It also serves as a latent phenol, which can be unmasked via ether cleavage to provide another point for diversification.

This strategic combination makes this compound a preferred intermediate for creating molecules with enhanced pharmacokinetic profiles and diverse structural motifs.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its effective use in the laboratory.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below. The data represents typical values and may vary slightly between suppliers.

| Property | Value | Reference(s) |

| CAS Number | 450-88-4 | [4] |

| Molecular Formula | C₇H₆BrFO | [4] |

| Molecular Weight | 205.02 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | ~1.598 - 1.61 g/mL at 25 °C | [1] |

| Boiling Point | 143-145 °C at 760 mmHg | |

| Refractive Index (n20/D) | ~1.542 | |

| Purity | ≥97% (GC) | [2] |

| SMILES | COc1cc(F)ccc1Br | |

| InChI Key | KGYXKRGMSUHYCY-UHFFFAOYSA-N |

Predicted Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃): The aromatic region will display three distinct signals, each corresponding to one of the aromatic protons.

-

H6 (ortho to -OCH₃ and -Br): Expected around δ 7.30-7.40 ppm. This proton will appear as a doublet of doublets (dd). The primary coupling will be a ³J (vicinal) coupling to H5 (~8.8 Hz) and a smaller ⁴J (meta) coupling to H3 (~2.9 Hz).

-

H5 (ortho to -F): Expected around δ 6.40-6.50 ppm. This proton will appear as a triplet of doublets (td) or a complex multiplet. It will have a large ³J coupling to H6 (~8.8 Hz) and a similarly large ³J H-F coupling (~8.4 Hz). It will also have a smaller ⁴J coupling to the bromine-adjacent proton, H3.

-

H3 (ortho to -F): Expected around δ 6.50-6.60 ppm. This proton will appear as a doublet of doublets of doublets (ddd). It will have a large ³J H-F coupling (~10.2 Hz), a small ⁴J coupling to H5, and another small ⁴J coupling to H6.

-

-OCH₃ Protons: A sharp singlet will be observed around δ 3.80-3.90 ppm, integrating to 3H.

¹³C NMR (101 MHz, CDCl₃): The proton-decoupled spectrum will show seven distinct signals. The carbon signals will be split by the fluorine atom (¹J, ²J, ³J, ⁴J C-F couplings).

-

C4 (C-F): Expected around δ 158-162 ppm. This signal will be a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).

-

C2 (C-OCH₃): Expected around δ 148-152 ppm. This will be a doublet due to a two-bond coupling to fluorine (²JCF ≈ 10-15 Hz).

-

C1 (C-Br): Expected around δ 118-122 ppm. This will be a doublet due to a three-bond coupling to fluorine (³JCF ≈ 20-25 Hz).

-

Aromatic CH Carbons (C3, C5, C6): These will appear between δ 105-115 ppm, each as a doublet with varying C-F coupling constants.

-

-OCH₃ Carbon: A single peak expected around δ 55-57 ppm.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative production strategies. A direct, regioselective bromination of 4-fluoroanisole is challenging, as the powerful ortho-directing methoxy group would favor bromination at the C2 position, leading to the isomeric 2-bromo-4-fluoroanisole.

A more controlled and plausible laboratory-scale synthesis involves a Sandmeyer-type reaction starting from the readily synthesized 2-bromo-5-fluoroaniline.

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

System Integrity: This protocol must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and hydrolysis of the boronic acid.

-

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equiv)

-

Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)

-

Anhydrous Toluene and Water (e.g., 10:1 v/v)

-

-

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 205 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with water and extracting with ethyl acetate.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the biaryl product.

-

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For the synthesis of arylamines, a motif prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the gold standard. This reaction couples aryl halides with a wide range of primary and secondary amines.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

-

System Integrity: This reaction is highly sensitive to oxygen and moisture. Strict adherence to inert atmosphere techniques and the use of anhydrous, degassed solvents are critical for success.

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, 0.04 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous Toluene

-

-

Step-by-Step Methodology:

-

Vessel Preparation: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

-

Reagent Addition: Remove the tube from the glovebox. Add this compound (205 mg, 1.0 mmol) followed by anhydrous toluene (4 mL) and morpholine (105 µL, 1.2 mmol) under a positive pressure of argon.

-

Reaction: Seal the tube and heat the mixture to 110 °C in a preheated oil bath for 12-24 hours. Monitor for the disappearance of the starting material by GC-MS.

-

Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

-

Extraction: Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-aryl morpholine.

-

Applications in Drug Discovery: The Anacetrapib Case

The utility of a building block is best demonstrated by its application in the synthesis of high-value targets. The structural framework of this compound is a key component in the synthetic routes leading to the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib . While the final drug molecule contains a more substituted 4-fluoro-5-isopropyl-2-methoxybenzene moiety, patent literature reveals that this core is constructed in a multi-step process where the relative positioning of the fluoro, methoxy, and bromo (or subsequent coupling partner) groups is critical. The synthesis of this key biaryl intermediate validates the industrial relevance of the bromo-fluoro-anisole scaffold for constructing complex pharmaceutical agents.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is a non-negotiable aspect of experimental integrity.

-

Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also a combustible liquid.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.

-

-

Storage:

-

Store at room temperature in a dry, well-ventilated place.

-

Keep the container tightly closed.

-

Store away from strong oxidizing agents.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 450-88-4) is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its trifunctional nature provides a robust and versatile platform for engaging in high-efficiency cross-coupling reactions, while simultaneously embedding the desirable pharmacokinetic benefits of fluorination. From the construction of biaryl systems via Suzuki coupling to the synthesis of arylamines via Buchwald-Hartwig amination, this compound provides reliable and predictable reactivity. Its relevance is solidified by its role in the synthesis of complex drug targets like Anacetrapib. By understanding its properties, reactivity, and safety protocols, researchers can confidently leverage this compound to accelerate innovation in drug discovery, agrochemicals, and materials science.

References

- Google Patents. (2014).

- Google Patents. (2012).

- Google Patents. (2020). Method for preparing 2-bromo-5-fluoroaniline (CN112110824A).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Chemical Intermediate for Pharmaceuticals, Agrochemicals, and Material Science. [Link]

-

Henan Allgreen Chemical Co.,LTD. (n.d.). Pharmaceutical Chemicals Manufacturers, Suppliers. [Link]

-

PubChem. (n.d.). Anacetrapib. National Center for Biotechnology Information. [Link]

-

Watson International Ltd. (n.d.). This compound CAS 450-88-4. [Link]

Sources

- 1. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 2. US11760714B2 - Methods of making bempedoic acid and compositions of the same - Google Patents [patents.google.com]

- 3. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]

- 4. Anacetrapib | C30H25F10NO3 | CID 11556427 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoroanisole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-5-fluoroanisole (CAS No. 450-88-4), a key building block in the development of novel pharmaceuticals and agrochemicals. Two principal, field-proven synthetic routes are detailed: the direct electrophilic bromination of 4-fluoroanisole and a multi-step synthesis commencing from 2-bromo-5-fluoroaniline via a Sandmeyer reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical analysis of each synthetic approach to ensure technical accuracy and practical applicability.

Introduction

This compound is a versatile chemical intermediate whose structural features—a bromine atom amenable to cross-coupling reactions and a fluorine atom that can enhance metabolic stability and binding affinity—make it a valuable component in medicinal chemistry.[1] Its strategic importance necessitates robust and scalable synthetic methods. This guide elucidates two primary synthetic strategies, providing the user with the critical knowledge to select and execute the most suitable method for their specific research and development needs.

PART 1: Synthetic Strategy A: Electrophilic Aromatic Substitution of 4-Fluoroanisole

This approach represents the most direct route to this compound, predicated on the electrophilic bromination of the commercially available starting material, 4-fluoroanisole. The regioselectivity of this reaction is governed by the directing effects of the methoxy and fluoro substituents on the aromatic ring.

Mechanistic Rationale

The methoxy group (-OCH₃) is a potent activating, ortho, para-directing group due to its strong +M (mesomeric) effect. Conversely, the fluorine atom is a deactivating, ortho, para-directing group, exhibiting a -I (inductive) effect and a +M effect. In the electrophilic substitution of 4-fluoroanisole, the activating nature of the methoxy group is the dominant influence, directing the incoming electrophile (Br⁺) to the positions ortho to it.[2] This leads to the preferential formation of this compound.

Caption: Electrophilic Bromination of 4-Fluoroanisole.

Experimental Protocol: Direct Bromination of 4-Fluoroanisole

This protocol is adapted from established procedures for the bromination of analogous fluoroanisole derivatives.[3][4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoroanisole | 126.12 | 12.6 g | 0.1 |

| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.1 |

| Chloroform | 119.38 | 100 mL | - |

| 5% Sodium bisulfite (aq) | - | As needed | - |

| Saturated Sodium bicarbonate (aq) | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluoroanisole (12.6 g, 0.1 mol) in chloroform (100 mL).

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add bromine (16.0 g, 0.1 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Gently reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a 5% aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

PART 2: Synthetic Strategy B: Multi-step Synthesis from 2-Bromo-5-fluoroaniline

Step 1: Synthesis of 2-Bromo-5-fluoroaniline (Precursor)

2-Bromo-5-fluoroaniline can be synthesized from 4-fluoroaniline through a four-step process involving acylation, nitration, bromination, and reduction.[5] Alternatively, it can be prepared by the reduction of 2-bromo-5-fluoronitrobenzene.[6][7]

Step 2: Sandmeyer Reaction of 2-Bromo-5-fluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group via a diazonium salt intermediate.[8] In this step, the amino group of 2-bromo-5-fluoroaniline is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Mechanistic Rationale:

The reaction proceeds via the formation of a diazonium salt by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then decomposed in the presence of a copper(I) salt catalyst (for halogenation or cyanation) or heated in an aqueous acidic solution for hydroxylation.

Caption: Sandmeyer Reaction for Phenol Synthesis.

Experimental Protocol: Diazotization and Hydrolysis

This is a general protocol for the conversion of an arylamine to a phenol via a Sandmeyer-type reaction.[9][10]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-fluoroaniline | 190.01 | 19.0 g | 0.1 |

| Sulfuric acid (conc.) | 98.08 | 30 mL | - |

| Sodium nitrite | 69.00 | 7.6 g | 0.11 |

| Water | 18.02 | 200 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Sodium hydroxide (aq) | - | As needed | - |

Procedure:

-

In a 500 mL beaker, carefully add concentrated sulfuric acid (30 mL) to water (100 mL) with cooling.

-

To this acidic solution, add 2-bromo-5-fluoroaniline (19.0 g, 0.1 mol) and cool the mixture to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (50 mL) and cool to 0-5 °C.

-

Slowly add the cold sodium nitrite solution to the aniline solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask equipped for steam distillation, bring 50 mL of 20% aqueous sulfuric acid to a boil.

-

Slowly add the cold diazonium salt solution to the boiling acidic solution. The phenol will be formed and steam distill over.

-

Extract the distillate with diethyl ether. Wash the ethereal extract with a dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 2-bromo-5-fluorophenol.

Step 3: Methylation of 2-Bromo-5-fluorophenol

The final step is the methylation of the synthesized phenol to the desired anisole. The Williamson ether synthesis is a classic and reliable method for this transformation.[11][12]

Mechanistic Rationale:

The Williamson ether synthesis is an Sₙ2 reaction where a deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[13] In this case, 2-bromo-5-fluorophenol is deprotonated with a base to form the corresponding phenoxide, which then reacts with a methylating agent like dimethyl sulfate.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-fluorophenol | 190.00 | 19.0 g | 0.1 |

| Sodium hydroxide | 40.00 | 4.4 g | 0.11 |

| Dimethyl sulfate | 126.13 | 13.9 g (10.5 mL) | 0.11 |

| Water | 18.02 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-bromo-5-fluorophenol (19.0 g, 0.1 mol) in a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (100 mL).

-

Cool the solution to 10-15 °C.

-

Add dimethyl sulfate (13.9 g, 0.11 mol) dropwise with vigorous stirring.

-

After the addition, stir the mixture at room temperature for 2-3 hours.

-

Extract the reaction mixture with diethyl ether.

-

Wash the organic layer with dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties:

| Property | Value |

| CAS Number | 450-88-4 |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 143-145 °C at 760 mmHg |

| Density | ~1.598 g/mL at 25 °C |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.3-7.0 (m, 2H, Ar-H), ~6.8 (m, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃). The aromatic protons will exhibit complex splitting patterns due to H-F and H-H coupling.

-

¹³C NMR (CDCl₃, 100 MHz): Chemical shifts for the aromatic carbons will be influenced by the bromo, fluoro, and methoxy substituents. Expected peaks around δ 160-110 (aromatic carbons) and ~56 (-OCH₃).[1][14][15]

-

Mass Spectrometry (EI): M⁺ at m/z 204 and 206 (characteristic isotopic pattern for bromine).

Safety Considerations

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a face shield.

-

Dimethyl Sulfate: A potent carcinogen and alkylating agent. Handle with extreme caution in a fume hood, using appropriate PPE.

-

Diazonium Salts: Can be explosive when dry. It is crucial to keep them in solution and at low temperatures.

-

Strong Acids and Bases: Corrosive. Handle with appropriate PPE.

Conclusion

This guide has detailed two robust synthetic routes to this compound. The direct bromination of 4-fluoroanisole is the more atom-economical and straightforward approach. The multi-step synthesis via a Sandmeyer reaction provides a viable alternative, particularly when the starting aniline is more accessible. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both methods, when executed with the necessary precautions and purification techniques, can yield high-purity this compound for downstream applications in pharmaceutical and agrochemical research.

References

- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

- CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.

- An In-depth Technical Guide to the Role of 4-Fluoroanisole as a Chemical Intermedi

- New Journal of Chemistry Supporting Inform

- Synthesis routes of 4-Bromo-2-fluoroanisole. Benchchem.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- WO 99/19275 - A process for electrophilic substitution of an aromatic compound.

- A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol. Benchchem.

- Williamson Ether Synthesis.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Synthesis of 4-bromo-2-fluoroanisole. PrepChem.com.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- CN102146023B - Method for preparing p-fluoro anisole.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

- 3-Bromo-5-fluoroanisole(29578-39-0) 1H NMR spectrum. ChemicalBook.

- Dimethyl sulfoxide as a solvent in Williamson ether synthesis.

- 2-Bromo-4-fluoroanisole 96 452-08-4. Sigma-Aldrich.

- Novel method for synthesis of 2-bromo-4-nitrophenol. Semantic Scholar.

- 8.3 1H and 13C NMR spectroscopy. Fiveable.

- 5 Combin

- Basic 1H- and 13C-NMR Spectroscopy.

- 2-Bromo-5-fluoroaniline synthesis. ChemicalBook.

- 2-Bromo-4-fluoroanisole. Chem-Impex.

- (PDF) THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS.

- Spectroscopic Investigation, Computed IR Intensity, Raman Activity and Vibrational Frequency Analysis on 3-bromoanisole Using HF and DFT (LSDA/MPW1PW91)

- 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317. PubChem.

- 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909. PubChem.

- (PDF) Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline.

- (PDF) Highlights of Spectroscopic Analysis – A Review.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 6. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 7. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. francis-press.com [francis-press.com]

- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

2-Bromo-5-fluoroanisole structural analysis

An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-5-fluoroanisole

Abstract: This technical guide provides a comprehensive structural analysis of this compound (CAS No. 450-88-4), a key halogenated intermediate in the pharmaceutical and agrochemical industries. We delve into the foundational physicochemical properties, plausible synthetic routes, and critical safety protocols. The core of this document is a detailed exploration of modern analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for its definitive identification and characterization. Each analytical section explains the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. Standardized, self-validating experimental protocols are provided, alongside data visualization to ensure clarity and reproducibility.

Introduction and Strategic Importance

This compound is a substituted aromatic compound whose strategic value lies in its unique trifecta of functional groups: a bromine atom, a fluorine atom, and a methoxy group. This specific arrangement offers medicinal chemists a versatile scaffold for building complex molecules. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile formation of carbon-carbon bonds.[1][2][3] The fluorine atom is a bioisostere for hydrogen that can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability—properties highly sought after in drug discovery.[1][2] Consequently, this compound is a pivotal building block in the synthesis of novel anti-inflammatory, anti-cancer, and agrochemical agents.[2] An in-depth understanding of its structural characteristics is paramount for quality control, reaction monitoring, and the unambiguous identification of its downstream derivatives.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is the foundation of its effective and safe utilization in a laboratory setting.

Key Physicochemical Properties

The essential physical and chemical identifiers for this compound are summarized below.[4][5][6]

| Property | Value | Source(s) |

| CAS Number | 450-88-4 | [4][5] |

| Molecular Formula | C₇H₆BrFO | [2][4] |

| Molecular Weight | 205.02 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | ~1.598 g/mL at 25 °C | [4] |

| Boiling Point | 143-145 °C (at 760 mmHg) | [4] |

| Refractive Index | n20/D ~1.542 | [4] |

| SMILES | COc1cc(F)ccc1Br | [4][7] |

| InChI Key | KGYXKRGMSUHYCY-UHFFFAOYSA-N | [4][7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4][8]

-

Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat is required.[1][9] A properly fitted respirator with an appropriate organic vapor cartridge is recommended for handling larger quantities.[4]

-

Storage: The compound should be stored at room temperature in a tightly sealed container, away from strong oxidizing agents.[2][9]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9] Seek immediate medical attention if irritation persists or if swallowed.

Plausible Synthetic Pathway: Williamson Ether Synthesis

While multiple synthetic routes may exist, a chemically sound and widely adopted method for preparing substituted anisoles is the Williamson ether synthesis . This nucleophilic substitution reaction is a robust choice for forming the ether linkage. The logical precursor for this compound is 2-Bromo-5-fluorophenol.

The causality of this two-step process is straightforward:

-

Deprotonation: A strong base (e.g., sodium hydroxide, NaOH) is used to deprotonate the acidic hydroxyl group of the phenol. This is a classic acid-base reaction that generates the highly nucleophilic sodium 2-bromo-5-fluorophenoxide ion.[10]

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[10][11] The iodide or sulfate acts as a good leaving group, resulting in the formation of the C-O ether bond and yielding the final product, this compound.

This pathway is highly efficient for methylating phenols due to the high reactivity of the phenoxide nucleophile and the unhindered nature of the methyl electrophile.[12]

Comprehensive Structural Analysis

The definitive confirmation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: A typical workflow for the structural elucidation of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight and the presence of key isotopes. For this compound, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is standard.

-

Molecular Ion Peak (M•⁺): The molecular formula C₇H₆BrFO gives a monoisotopic mass of approximately 204.96 Da.

-

Isotopic Pattern: The most telling feature is the bromine isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).[13][14] The presence of this characteristic doublet at m/z ~205 and ~207 is definitive proof of a monobrominated compound.

-

Key Fragmentation: Under hard ionization like EI, predictable fragmentation occurs. A primary fragmentation pathway is the loss of the bromine radical, leading to a significant peak at m/z 126 (M-Br)⁺. Further fragmentation might involve the loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragments.

| Feature | Predicted m/z | Rationale / Observation |

| Molecular Ion [M]•⁺ | ~205 | Corresponds to C₇H₆⁷⁹BrFO |

| Isotope Peak [M+2]•⁺ | ~207 | Corresponds to C₇H₆⁸¹BrFO, ~1:1 intensity with M peak |

| Fragment | ~126 | Loss of •Br from the molecular ion |

| Fragment | ~190 | Loss of •CH₃ from the molecular ion |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. As a liquid, the sample can be analyzed neat using a liquid cell or an Attenuated Total Reflectance (ATR) accessory.[15]

-

Aromatic C-H Stretch: A peak or series of peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), confirming the presence of hydrogens attached to the aromatic ring.[16]

-

Aliphatic C-H Stretch: The methyl group (anisole) will show characteristic C(sp³)-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[17]

-

Aromatic C=C Stretch: One to three sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring itself.[16]

-

Asymmetric C-O-C Stretch: This is a key peak for anisoles. A strong, prominent band is expected around 1250 cm⁻¹, corresponding to the aryl-O-CH₃ asymmetric stretch.[17][18]

-

Symmetric C-O-C Stretch: A second, typically less intense, C-O stretch is expected near 1030-1040 cm⁻¹.[17]

-

C-F and C-Br Stretches: These absorptions occur in the fingerprint region. The C-F stretch is typically a strong band in the 1000-1250 cm⁻¹ range, often overlapping with the C-O stretches. The C-Br stretch appears at lower wavenumbers, typically 500-650 cm⁻¹.[19]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3030 | C(sp²)-H Stretch | Aromatic Ring |

| 2960-2850 | C(sp³)-H Stretch | Methoxy (-OCH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 (Strong) | Asymmetric C-O-C Stretch | Aryl Ether (Anisole) |

| ~1040 (Medium) | Symmetric C-O-C Stretch | Aryl Ether (Anisole) |

| 1250-1000 | C-F Stretch | Aryl Fluoride |

| 650-500 | C-Br Stretch | Aryl Bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms. The substitution pattern (1,2,4-trisubstituted) creates a unique and predictable set of signals in both ¹H and ¹³C NMR spectra.

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. organomation.com [organomation.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromo-5-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 8. dem.ri.gov [dem.ri.gov]

- 9. gauthmath.com [gauthmath.com]

- 10. Give three methods of preparation of anisole. - askIITians [askiitians.com]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

- 13. savemyexams.com [savemyexams.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 18. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 19. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 1-Bromo-4-fluoro-2-methoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-fluoro-2-methoxybenzene (CAS No. 450-88-4) is a halogenated and methoxylated aromatic compound that serves as a pivotal building block in modern organic synthesis. Its trifunctional nature—featuring bromine, fluorine, and methoxy substituents—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its core physical properties, spectroscopic signatures, safety protocols, and strategic applications, particularly within the pharmaceutical and materials science sectors. The strategic positioning of its functional groups makes it an invaluable intermediate for introducing fluorinated moieties into drug candidates, a strategy widely employed to enhance pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Properties

The intrinsic properties of 1-Bromo-4-fluoro-2-methoxybenzene dictate its behavior in chemical reactions and its handling requirements. These foundational data points are critical for experimental design, from solvent selection to reaction temperature control.

A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 1-Bromo-4-fluoro-2-methoxybenzene | |

| Synonyms | 2-Bromo-5-fluoroanisole | |

| CAS Number | 450-88-4 | |

| Molecular Formula | C₇H₆BrFO | [1] |

| Molecular Weight | 205.02 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | |

| Boiling Point | 143-145 °C (at 760 mmHg) | [2] |

| Density | 1.5983 g/mL (at 25 °C) | |

| Refractive Index (n20/D) | 1.542 | |

| Flash Point | 90 °C (194 °F) | |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, acetone) and insoluble in water. | [3][4] |

| Storage Temperature | Room Temperature | [2] |

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount in synthesis. The unique electronic environment created by the three different substituents on the benzene ring gives 1-Bromo-4-fluoro-2-methoxybenzene a distinct spectroscopic fingerprint.

Molecular Structure

The substitution pattern is the primary determinant of the compound's reactivity and spectral properties.

Caption: Structure of 1-Bromo-4-fluoro-2-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region (typically 6.5-7.5 ppm). The chemical shifts and coupling patterns (doublets, doublet of doublets) will be governed by the positions relative to the electron-donating methoxy group and the electronegative halogen atoms. A singlet corresponding to the three methoxy protons (-OCH₃) will appear upfield, typically around 3.9 ppm.[5]

-

¹³C NMR: The carbon spectrum will display six unique signals for the aromatic carbons due to the molecule's asymmetry, plus one signal for the methoxy carbon. The carbon directly bonded to bromine (C-Br) will be significantly downfield, while the C-F bond will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature of organofluorine compounds.[6]

-

¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of the electronic nature of the aromatic ring.

Infrared (IR) Spectroscopy

IR analysis is used to confirm the presence of key functional groups. Expected characteristic peaks include C-H stretching from the aromatic ring and methyl group, C=C stretching in the aromatic region (~1500-1600 cm⁻¹), strong C-O stretching for the anisole ether linkage, and distinct C-F and C-Br stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. A key diagnostic feature is the isotopic pattern of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, will result in two molecular ion peaks (M and M+2) of almost equal intensity, confirming the presence of a single bromine atom.

Safety, Handling, and Storage

Adherence to rigorous safety protocols is non-negotiable when working with reactive chemical intermediates. The causality behind these protocols is grounded in the compound's known hazards.

GHS Hazard Profile

-

Classification: Acute Toxicity (Oral, Inhalation), Eye Irritation, Combustible Liquid.[7]

-

Signal Word: Warning.

-

Hazard Statements:

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H412: Harmful to aquatic life with long lasting effects.

-

Protocol for Safe Handling and Dispensing

The following workflow is designed as a self-validating system to minimize exposure and mitigate risks.

Caption: A logical workflow for the safe handling of 1-Bromo-4-fluoro-2-methoxybenzene.

-

Rationale:

-

Personal Protective Equipment (PPE): Standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory to prevent skin and eye contact, addressing H319.[5][7]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood. This is a critical control to mitigate the inhalation hazard (H332).[7]

-

Ignition Sources: As a combustible liquid (H227), it should be kept away from open flames, hot plates, and spark-producing equipment.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. This prevents vapor accumulation and degradation.[2][7]

-

Applications in Synthesis and Drug Development

1-Bromo-4-fluoro-2-methoxybenzene is not an end product but a versatile starting material. Its value lies in the orthogonal reactivity of its functional groups.

-

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from this simple precursor.[8]

-

Role in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[9][10][11]

-

Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[12]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.[10]

-

Lipophilicity & Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[9][12]

-

-

Synthetic Intermediate: This compound serves as a key intermediate for pharmaceuticals and agrochemicals.[3][13] For instance, related structures like 4-Bromo-2-fluorobenzoic acid are used in the synthesis of drugs such as enzalutamide and Venclexta.[14] The title compound provides a similar framework for accessing novel, patented chemical entities.

References

-

PubChem. (n.d.). 1-Bromo-2-fluoro-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

ChemBK. (2024). 1-Bromo-2-fluoro-4-methoxybenzene. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-BROMO-4-FLUORO-1-METHOXYBENZENE | CAS 452-08-4. Retrieved from [Link]

-

Yadav, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

MDPI. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medical Chemistry and Research. Retrieved from [Link]

-

ResearchGate. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. FAQ. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Sika. (2023). Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. media.adeo.com [media.adeo.com]

- 5. 450-88-4 | CAS DataBase [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 13. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 14. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-Bromo-5-fluoroanisole (CAS No. 450-88-4) is a halogenated aromatic compound of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts a versatile reactivity profile. This guide provides a comprehensive technical overview of the reactivity and stability of this compound, drawing upon established chemical principles and field-proven insights. We will delve into its participation in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and organometallic chemistry, providing detailed experimental protocols and mechanistic discussions. Furthermore, this document will address the compound's stability, handling, and storage considerations to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound serves as a valuable building block in this context, offering a synthetically accessible platform for the introduction of a fluorinated anisole moiety. The presence of the bromine atom provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a versatile intermediate in the synthesis of complex molecular architectures.[2]

This guide will explore the core reactivity patterns of this compound, focusing on the causality behind experimental choices and providing self-validating protocols for key transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 450-88-4 | [3][4] |

| Molecular Formula | C₇H₆BrFO | [3][4] |

| Molecular Weight | 205.02 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 143-145 °C at 760 mmHg | [3][4] |

| Density | ~1.598 g/mL at 25 °C | [4] |

| Flash Point | 90 °C | [4] |

| Refractive Index | ~1.542 at 20 °C | [4] |

Reactivity Profile: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the interplay of its three functional groups: the reactive C-Br bond, the electron-withdrawing fluorine atom, and the ortho,para-directing methoxy group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[2]

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a widely used transformation.

-

Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (or its boronate ester) in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

-

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.

-

Causality in Experimental Design: The success of this reaction hinges on the selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound and anhydrous toluene.

-

Add morpholine via syringe.

-

Seal the tube and heat the mixture at 100 °C for 16 hours.

-

Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

-

Field-Proven Insights: This reaction is co-catalyzed by palladium and copper(I) salts. The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of an amine base is crucial for both the deprotonation of the alkyne and as a solvent in some cases.

Caption: Step-by-step workflow for a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene [6]

-

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of this compound and phenylacetylene in a mixture of THF and Et₃N (2:1), add PdCl₂(PPh₃)₂ and CuI.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-